1-Ethyl-5-ethynyl-1H-indole
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Overview
Description
1-Ethyl-5-ethynyl-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-ethynyl-1H-indole can be synthesized through the reaction of indole with ethyl bromide and ethynyl bromide. The reaction typically occurs in an inert solvent, such as dichloromethane, under reflux conditions with a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted indole.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
1-Ethyl-5-ethynyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-ethynyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. It may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
- 1-Ethyl-1H-indole
- 5-Ethynyl-1H-indole
- 1-Methyl-5-ethynyl-1H-indole
Comparison: 1-Ethyl-5-ethynyl-1H-indole is unique due to the presence of both ethyl and ethynyl groups on the indole nucleus. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one substituent .
Properties
IUPAC Name |
1-ethyl-5-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-10-5-6-12-11(9-10)7-8-13(12)4-2/h1,5-9H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBITDVJJPILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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